2-Amino-5-hydroxybenzoic acid
Overview
Description
2-Amino-5-hydroxybenzoic acid is a compound that can be considered a derivative of benzoic acid where an amino group and a hydroxy group are substituted onto the benzene ring. Although the provided papers do not directly discuss 2-amino-5-hydroxybenzoic acid, they do provide insights into the chemistry of related aminobenzoic acid derivatives, which can be useful in understanding the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of aminobenzoic acid derivatives is a topic of interest in the field of organic chemistry. For instance, 2-aminobenzoic acid reacts with α,β-acetylenic γ-hydroxy nitriles to yield a new class of unnatural amino acids in a zwitterionic form . This reaction showcases the reactivity of the amino group in the presence of other functional groups and could potentially be applied to the synthesis of 2-amino-5-hydroxybenzoic acid derivatives.
Molecular Structure Analysis
The molecular structure of aminobenzoic acid derivatives is characterized by the presence of an amino group attached to the benzene ring, which can significantly influence the electronic properties of the molecule. The presence of additional substituents, such as hydroxy groups, would further affect the molecule's reactivity and interaction with other chemical species.
Chemical Reactions Analysis
Aminobenzoic acids are known to undergo various chemical reactions, including esterification and acetylene hydration, as seen in the transformation of 4-aminobenzoic acid into different esters . The presence of a hydroxy group in 2-amino-5-hydroxybenzoic acid would likely introduce additional reaction pathways, such as potential for intramolecular hydrogen bonding, which could influence the stability and reactivity of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of aminobenzoic acid derivatives are influenced by the nature and position of substituents on the benzene ring. For example, the introduction of an ethylsulfonyl group and a methoxy group in the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid alters the compound's solubility and reactivity . Similarly, the hydroxy group in 2-amino-5-hydroxybenzoic acid would be expected to impact its solubility, acidity, and potential for forming intermolecular hydrogen bonds.
Scientific Research Applications
1. Microscopic Colitis Therapy in Children
2-Amino-5-hydroxybenzoic acid, also known as 5-amino-2-hydroxybenzoic acid (5-ASA), was evaluated for its effectiveness in treating microscopic colitis in children. However, no significant improvement was observed following its use in therapy, contrasting with other treatments like Saccharomyces boulardii and magnesium, which showed significant improvements in clinical, endoscopic, and histopathological conditions (Józefczuk & Woźniewicz, 2011).
2. Metabolic Pathway Study in Bordetella sp.
2-Amino-5-carboxymuconic 6-semialdehyde, related to 2-amino-5-hydroxybenzoic acid, was identified as an unstable intermediate in the metabolic pathway of 4-amino-3-hydroxybenzoic acid in Bordetella sp. strain 10d. This study provided insights into the enzyme responsible for the deamination of this unstable intermediate, which is crucial for understanding the metabolic pathways in microorganisms (Orii et al., 2004).
3. AHBA Synthase Gene in Actinomycetes
Research on 3-amino-5-hydroxybenzoic acid (AHBA) synthase, essential for AHBA biosynthesis, led to the identification of ansamycins and AHBA-related antibiotic producers in Actinomycetes. This study explored the possibility of screening antibiotic-producing strains by targeting an AHBA synthase gene (Hui-tu et al., 2009).
4. Pharmacokinetics in Wistar Rats
A study on the pharmacokinetics of 5-[(4-carboxybutanoyl)amino]-2-hydroxybenzoic acid, a derivative of 5-ASA, in Wistar rats showed its potential as an anti-inflammatory agent. This research provided valuable data on its absorption, distribution, and pharmacokinetic profiles, contributing to the understanding of its therapeutic potential (Romero-Castro et al., 2016).
5. Glycan Analysis
A study demonstrated the use of 2-aminobenzoic acid (2-AA) for glycan analysis. This innovative approach simplified the glycan profiling process, which is crucial in various biological and pharmacological research areas (Hronowski et al., 2020).
6. Superoxide Elimination Study
Research on 5-amino-2-hydroxybenzoic acid (mesalazine, 5-ASA) investigated its role in eliminating superoxide radical anions. This study provides insights into the anti-inflammatory action of 5-ASA, which is significant for understanding its therapeutic mechanism in treating conditions like ulcerative colitis (Nakayama & Honda, 2021).
Safety And Hazards
properties
IUPAC Name |
2-amino-5-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,9H,8H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNQTSZBTIOFKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192587 | |
Record name | Diabeton | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70192587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-hydroxybenzoic acid | |
CAS RN |
394-31-0 | |
Record name | 5-Hydroxyanthranilic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=394-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diabeton | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000394310 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diabeton | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70192587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-AMINO-5-HYDROXYBENZOIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-HYDROXYANTHRANILIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UF9WW3I410 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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